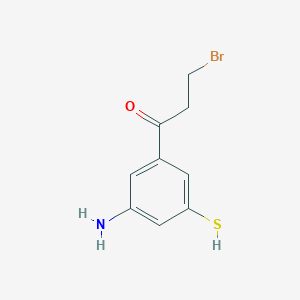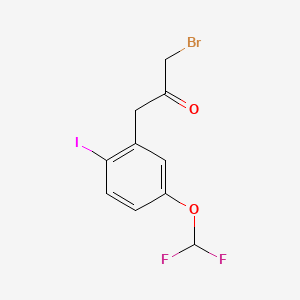
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethoxy group, and an iodine atom attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the bromine atom to the propanone backbone.
Substitution: Incorporation of the difluoromethoxy group onto the phenyl ring.
Iodination: Addition of the iodine atom to the phenyl ring.
Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one: Similar structure but with a mercapto group instead of an iodine atom.
1-Bromo-3-(2-(difluoromethoxy)-5-nitrophenyl)propan-2-one: Contains a nitro group instead of an iodine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H8BrF2IO2 |
|---|---|
Peso molecular |
404.97 g/mol |
Nombre IUPAC |
1-bromo-3-[5-(difluoromethoxy)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-4-8(16-10(12)13)1-2-9(6)14/h1-2,4,10H,3,5H2 |
Clave InChI |
AXFXLDVICXUAQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)CC(=O)CBr)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


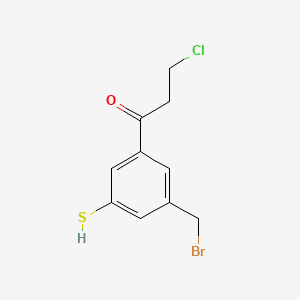
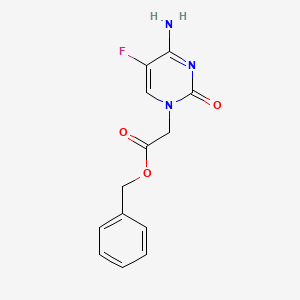
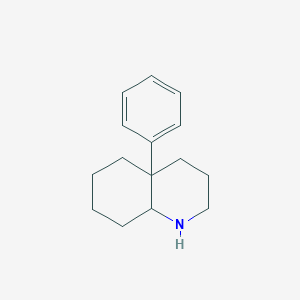
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)

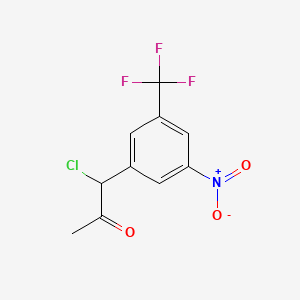
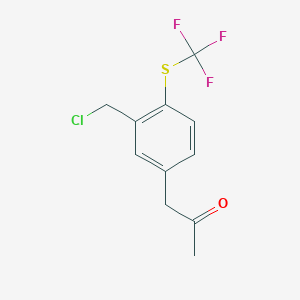

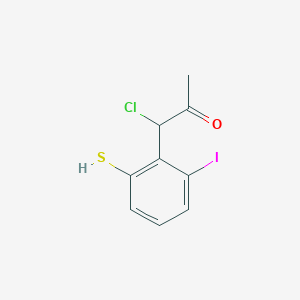

![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)

